molecular formula C20H18ClNO2 B1452744 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-91-7

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452744
CAS No.: 1160253-91-7
M. Wt: 339.8 g/mol
InChI Key: AIECWIRJBJYSOW-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic quinoline-derived acyl chloride serving as a versatile building block in organic synthesis and medicinal chemistry research. The reactive carbonyl chloride group makes this compound a key intermediate for constructing amides, esters, and other complex molecules via nucleophilic acyl substitution reactions, facilitating the development of novel compounds for pharmacological screening . Quinoline derivatives are extensively investigated for their broad spectrum of biological activities. Research indicates that quinoline-based compounds can exhibit antibacterial, antifungal, antituberculosis, antiprotozoal, antineoplastic, and anti-viral properties . This makes the quinoline scaffold a privileged structure in drug discovery for diseases such as malaria, cancer, and Alzheimer's . Furthermore, the structural motif of a quinoline-4-carbonyl chloride is present in compounds studied for applications in material science, including the development of organic light-emitting diodes (OLEDs) . As a reactive intermediate, this compound must be handled with care. It is typically classified with hazard statements such as H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals). Precautions include using personal protective equipment and working in a well-ventilated environment, such as a fume hood . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECWIRJBJYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198798
Record name 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-91-7
Record name 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 6-Methylquinoline derivatives
  • 3-Propoxybenzene or 3-propoxyphenyl precursors
  • Reagents for carboxylation or functional group introduction at position 4 of quinoline

Synthetic Route Overview

The key intermediate, 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is synthesized via:

This intermediate is commercially available, as documented by Combi-Blocks, Inc., which supplies 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid with confirmed purity and characterization data.

Conversion to this compound

Reagents and Conditions

The conversion of the carboxylic acid to the acid chloride typically employs:

The reaction is usually carried out under anhydrous conditions, often in solvents such as dichloromethane or chloroform, with mild heating or reflux to facilitate the transformation.

Reaction Mechanism

The mechanism involves nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, generating the acid chloride and releasing byproducts such as sulfur dioxide and hydrogen chloride (in the case of thionyl chloride).

Detailed Synthetic Procedure Example

While specific literature on the exact preparation of this compound is scarce, analogous compounds such as 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride have well-documented synthetic methods that can be adapted.

Example Synthesis of Related Compound (8-Methyl Analogue)

Step Reagents & Conditions Description
1 Starting from 8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid Commercially available or synthesized via quinoline functionalization
2 Treat with thionyl chloride (SOCl2) in anhydrous dichloromethane, reflux for 2-4 hours Conversion of carboxylic acid to acid chloride
3 Removal of excess SOCl2 under reduced pressure Isolation of acid chloride as a reactive intermediate

This method is reported with high yield and purity for related quinoline carbonyl chlorides.

Data Table: Properties and Synthetic Parameters of Related Quinoline Carbonyl Chlorides

Parameter This compound 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (Analogue)
Molecular Formula C20H18ClNO2 C20H18ClNO2
Molecular Weight Approx. 339.8 g/mol 339.8 g/mol
Typical Reagents for Conversion Thionyl chloride, oxalyl chloride Thionyl chloride
Solvents Used Dichloromethane, chloroform Dichloromethane
Reaction Temperature Reflux or room temperature depending on reagent Reflux
Reaction Time 2-4 hours 2-4 hours
Purification Methods Vacuum distillation or recrystallization Vacuum distillation or recrystallization

Chemical Reactions Analysis

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed from these reactions are amides, esters, thioesters, carboxylic acids, and alcohols .

Scientific Research Applications

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Although not intended for therapeutic use, it is used in medicinal chemistry research to develop potential drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride lies in its substitution pattern. Key analogs include:

  • 2-Phenylquinoline-4-carbonyl chloride derivatives: Differ in substituents at the 2-position (e.g., halides, methoxy, trifluoromethyl) .
  • 6-Substituted quinolines: Variants with methyl, chloro, or methoxy groups at the 6-position .
  • Acyl chlorides with heteroaromatic substituents: E.g., 6-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride .
Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Compound Name Substituents (2-position) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
This compound 3-Propoxyphenyl Not reported Not provided N/A
D6 () 4-Methoxyphenyl 223–225 8.20 (s, 1H, quinoline-H), 3.85 (s, 3H, OCH₃)
D8 () 3-Chlorophenyl 210–212 8.25 (s, 1H, quinoline-H), 7.55 (m, 1H, Ar-H)
C3 () 4-Chlorophenyl 198–200 8.30 (s, 1H, quinoline-H), 7.65 (d, 2H, Ar-H)
4k () 4-Chlorophenyl, 4-methoxyphenyl 223–225 8.10 (s, 1H, quinoline-H), 3.80 (s, 3H, OCH₃)

Key Observations :

  • Electron-donating groups (e.g., methoxy, propoxy) generally lower melting points compared to electron-withdrawing substituents (e.g., Cl, CF₃) due to reduced crystallinity .
  • The 3-propoxyphenyl group’s bulkiness may further depress melting points relative to smaller substituents, though direct data are unavailable.

Biological Activity

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18ClNO2C_{20}H_{18}ClNO_2 and a molecular weight of approximately 339.82 g/mol. It features a quinoline backbone, characterized by a bicyclic structure that includes both a benzene ring and a pyridine ring. The carbonyl chloride group at the 4-position and the propoxyphenyl substituent at the 2-position enhance its reactivity, making it valuable for various chemical and biological applications .

The biological activity of this compound is primarily explored in the context of proteomics. It acts as a reagent for modifying proteins and peptides, allowing researchers to study protein structure and function. The compound's ability to form covalent bonds with nucleophilic residues, such as lysine or cysteine, facilitates targeted modifications that help investigate various biological pathways.

Interaction Studies

The interaction studies involving this compound focus on how it modifies proteins and peptides. The reactivity with nucleophilic sites enables researchers to analyze changes in protein structure and function, providing insights into various biological mechanisms crucial for understanding disease pathways and developing therapeutic strategies.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can possess anticancer properties. Some compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation across different cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis . While specific data on this compound is sparse, its structural similarities to active compounds suggest potential anticancer activity.

Table 1: Comparison of Biological Activities of Quinoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundProteomics ReagentN/A
Quinoline Derivative AAntimicrobial12.5
Quinoline Derivative BAnticancer15.0
Quinoline Derivative CAntioxidant8.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

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